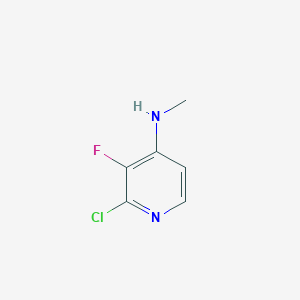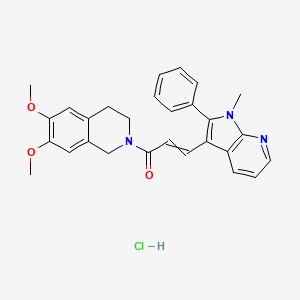![molecular formula C14H11Cl2NO B12455464 (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol CAS No. 303098-33-1](/img/structure/B12455464.png)
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol is an organic compound characterized by the presence of a phenyl ring substituted with a methanol group and an imine linkage to a dichlorophenyl group
Méthodes De Préparation
The synthesis of (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol typically involves the condensation of 3-aminophenylmethanol with 2,4-dichlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Analyse Des Réactions Chimiques
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol can be compared with other similar compounds, such as:
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)propanol: Similar structure but with a propanol group instead of methanol.
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)butanol: Similar structure but with a butanol group instead of methanol.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and imine functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
303098-33-1 |
|---|---|
Formule moléculaire |
C14H11Cl2NO |
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
[3-[(2,4-dichlorophenyl)methylideneamino]phenyl]methanol |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-5-4-11(14(16)7-12)8-17-13-3-1-2-10(6-13)9-18/h1-8,18H,9H2 |
Clé InChI |
DWCSNKHXSUZRDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B12455381.png)
![4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate](/img/structure/B12455394.png)
![(4Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455401.png)
![N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine](/img/structure/B12455405.png)
![N'-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide](/img/structure/B12455417.png)
![1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12455420.png)

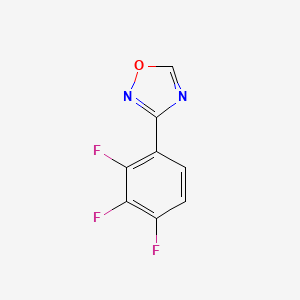
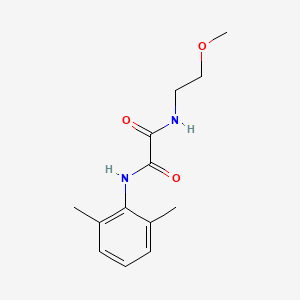
![2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B12455453.png)
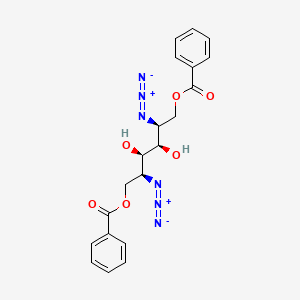
![2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12455468.png)
